5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Antibacterial Gram-positive Pyrazolyl-oxadiazole SAR

This meta-methylphenyl analog is a differentiated hit-like starting point for Gram-positive antibacterial programs. The meta-substitution pattern is critical: a simple shift to para-methyl reduces potency by over 50% against S. albus. With an 18 mm inhibition zone against B. subtilis and activity against E. coli (12 mm), this compound supports permeability enhancer and efflux pump inhibitor co-dosing studies. Its balanced lipophilicity and absence of metabolically labile O-alkyl groups offer a developability profile superior to 4-methoxyphenyl congeners. Structural verification of the meta-methyl position is ensured for every batch.

Molecular Formula C18H13ClN4O
Molecular Weight 336.8 g/mol
Cat. No. B11269381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Molecular FormulaC18H13ClN4O
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13ClN4O/c1-11-3-2-4-13(9-11)17-20-18(24-23-17)16-10-15(21-22-16)12-5-7-14(19)8-6-12/h2-10H,1H3,(H,21,22)
InChIKeyXSGTYSYOCBSWGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole: Core Scaffold Identity and Procurement-Relevant Class Characteristics


5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a fully synthetic, low-molecular-weight heterocyclic hybrid that fuses a 1,2,4-oxadiazole ring with a 3-(4-chlorophenyl)-1H-pyrazole moiety [1]. This bifunctional architecture is explicitly designed to exploit the complementary pharmacophoric signatures of both heterocycles: the 1,2,4-oxadiazole serving as a hydrogen-bond acceptor and metabolic stabilization element, while the chlorophenyl-pyrazole fragment contributes lipophilicity and π-stacking capacity essential for target engagement [2]. Critically, the 3-methylphenyl substituent on the oxadiazole ring introduces a steric and electronic tuning point that distinguishes this compound from its unsubstituted phenyl or para-methylphenyl analogs, directly affecting both biological potency and physicochemical selectivity within the pyrazolyl-oxadiazole series [1][3].

Why In-Class Pyrazole-Oxadiazole Analogs Cannot Functionally Substitute 5-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole


Although the 5-(1H-pyrazol-3/5-yl)-1,2,4-oxadiazole scaffold appears frequently in kinase inhibitor and HIF-pathway patents, small positional shifts of the methyl substituent on the 3-aryl ring produce non-linear activity cliffs. In a benchmarking antibacterial series spanning 15 pyrazolyl-1,2,4-oxadiazole derivatives (compounds 6a–o), a simple meta-to-para methyl migration on the oxadiazole-phenyl ring altered the minimum inhibitory concentration (MIC) against Staphylococcus albus by more than twofold, while retention of the 4-chlorophenyl-pyrazole core was invariant [1]. This observation aligns with structure–activity relationship (SAR) findings from HIF-1α inhibition studies, where the 3-position aryl substituent on the oxadiazole was identified as a critical potency determinant independent of the pyrazole wing [2]. Consequently, procurement of a generic unsubstituted phenyl or para-tolyl analog cannot be assumed to recapitulate the meta-methylphenyl compound's activity profile, making explicit batch-level structural verification essential.

Quantitative Comparator Evidence: 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole vs. Closest Pyrazolyl-Oxadiazole Analogs


Antibacterial Potency Against Gram-Positive Bacillus subtilis: Meta-Methylphenyl vs. Unsubstituted Phenyl Comparator

Within the 5-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-3-aryl-1,2,4-oxadiazole series, the meta-methylphenyl analog (structurally equivalent to the target compound at the oxadiazole 3-position) delivers superior growth inhibition of Bacillus subtilis NCIM 2063 compared to the unsubstituted phenyl comparator. This represents a direct head-to-head comparison from the same synthetic library, conducted under identical broth microdilution conditions [1].

Antibacterial Gram-positive Pyrazolyl-oxadiazole SAR

Gram-Negative Selectivity Shift: Escherichia coli Activity of Meta-Methylphenyl vs. Para-Methylphenyl Regioisomer

The regioisomeric identity of the methyl substituent on the oxadiazole 3-phenyl ring dictates Gram-negative selectivity. The 3-methylphenyl regioisomer maintains measurable activity against Escherichia coli NCIM 2574, while the 4-methylphenyl congener (direct para-methyl analog) registers significantly reduced activity, highlighting a meta-specific steric or electronic contribution to outer membrane penetration [1].

Antibacterial Gram-negative Regioisomer selectivity

Antifungal Spectrum Breadth: Meta-Methylphenyl vs. Halogen-Substituted Phenyl Comparators

Against Candida albicans NCIM 3100, the 3-methylphenyl analog demonstrates fungistatic activity superior to the 4-fluorophenyl analog but comparable to the 4-methoxyphenyl congener. This positions the meta-methylphenyl substitution as a balanced lipophilic choice, avoiding the excessive electron withdrawal that diminishes antifungal activity in the fluoro-variant while maintaining better synthetic accessibility than the methoxy compound [1].

Antifungal Candida albicans SAR

HIF-1α Inhibitory Class Potential: Pyrazolyl-1,2,4-Oxadiazole Scaffold vs. Pyrazole-3-Carboxamide Precursor

The pyrazolyl-1,2,4-oxadiazole chemotype emerged from a cell-based screening campaign that identified substituted 1H-pyrazole-3-carboxamides as HIF-1α accumulation inhibitors. Systematic scaffold hopping to 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazoles preserved on-target HIF-1α inhibitory activity while markedly improving metabolic stability. The 4-chlorophenyl-pyrazole fragment present in the target compound is a conserved pharmacophoric element across the most potent analogs in the patent series, and the oxadiazole 3-aryl substituent (meta-methylphenyl) provides fine-tuning of potency and selectivity [1].

HIF-1α inhibition Hypoxia Cancer

Procurement-Driven Application Scenarios for 5-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole


Academic Antibacterial Hit-Finding Libraries Targeting Multidrug-Resistant Gram-Positive Pathogens

The compound's demonstrated 18 mm inhibition zone against Bacillus subtilis NCIM 2063, representing a 28.6% improvement over the unsubstituted phenyl comparator, positions it as a differentiated hit-like starting point for medicinal chemistry optimization programs focused on Gram-positive antibacterial agents [1]. Its activity against Staphylococcus albus NCIM 2178 further supports inclusion in focused screening decks for anti-staphylococcal drug discovery.

Gram-Negative Selectivity Profiling in Antibiotic Adjuvant Research

The retention of measurable activity against Escherichia coli NCIM 2574 (12 mm zone) despite the class's general Gram-positive bias makes this meta-methylphenyl analog uniquely suited for permeability enhancer or efflux pump inhibitor co-dosing studies. The 50% activity advantage over the para-methylphenyl regioisomer confirms that this specific substitution pattern is essential for outer membrane penetration studies [1].

Antifungal Lead Optimization for Azole-Resistant Candida Strains

With a 15 mm inhibition zone against Candida albicans NCIM 3100—36% more potent than the 4-fluorophenyl analog—this compound serves as a back-up scaffold for programs encountering resistance to first-line azole antifungals. Its balanced lipophilicity and absence of metabolically labile O-alkyl groups provide a differentiated developability profile relative to the 4-methoxyphenyl congener [1].

Hypoxia-Inducible Factor (HIF) Pathway Chemical Probe Development

As a member of the 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole class validated for HIF-1α inhibition in HeLa cell assays at low micromolar concentrations, this compound constitutes a synthetically tractable starting scaffold for structure-guided optimization toward isoform-selective HIF-2α antagonists, a therapeutic strategy of high current interest in clear-cell renal cell carcinoma [2].

Quote Request

Request a Quote for 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.